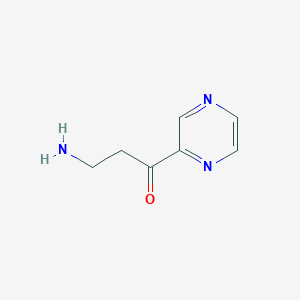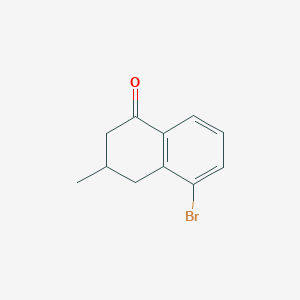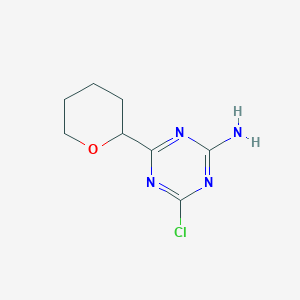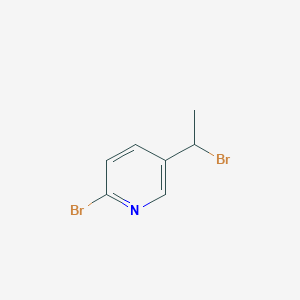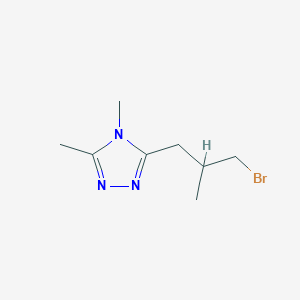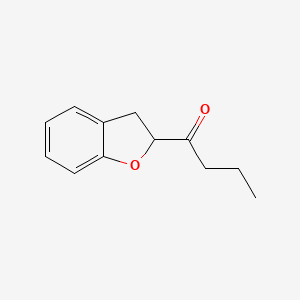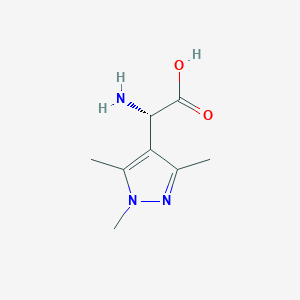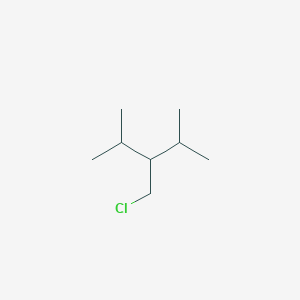
3-(Chloromethyl)-2,4-dimethylpentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Chloromethyl)-2,4-dimethylpentane is an organic compound characterized by a chloromethyl group attached to a pentane backbone with two methyl substituents at the 2nd and 4th positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2,4-dimethylpentane typically involves the chloromethylation of 2,4-dimethylpentane. This can be achieved through the reaction of 2,4-dimethylpentane with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
3-(Chloromethyl)-2,4-dimethylpentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Major Products
Substitution: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation: Products include alcohols and carboxylic acids.
Reduction: The major product is the corresponding methyl derivative.
科学的研究の応用
3-(Chloromethyl)-2,4-dimethylpentane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the synthesis of drug candidates, particularly those requiring a chloromethyl group.
Material Science: It is used in the preparation of polymers and other materials with specific properties.
Industrial Chemistry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-(Chloromethyl)-2,4-dimethylpentane in chemical reactions involves the electrophilic nature of the chloromethyl group. This group can undergo nucleophilic substitution, where the chlorine atom is replaced by a nucleophile. The reaction proceeds through the formation of a carbocation intermediate, which is stabilized by the electron-donating effects of the methyl groups on the pentane backbone .
類似化合物との比較
Similar Compounds
3-(Chloromethyl)benzoic acid: Used in organic synthesis and pharmaceuticals.
2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid: Known for its anti-inflammatory and analgesic activities.
Uniqueness
3-(Chloromethyl)-2,4-dimethylpentane is unique due to its specific structure, which provides distinct reactivity patterns compared to other chloromethyl compounds. The presence of two methyl groups at the 2nd and 4th positions enhances the stability of intermediates formed during reactions, making it a valuable compound in synthetic chemistry.
特性
分子式 |
C8H17Cl |
|---|---|
分子量 |
148.67 g/mol |
IUPAC名 |
3-(chloromethyl)-2,4-dimethylpentane |
InChI |
InChI=1S/C8H17Cl/c1-6(2)8(5-9)7(3)4/h6-8H,5H2,1-4H3 |
InChIキー |
QMWNZKSPKWOWLS-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(CCl)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[1-(3-aminopropanoyl)piperidin-4-yl]carbamate](/img/structure/B13159168.png)
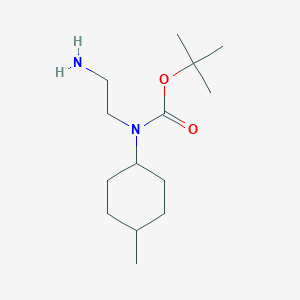
![1-[1-(Aminomethyl)cyclopropyl]-1-(2-methylcyclopropyl)ethan-1-ol](/img/structure/B13159173.png)
